3-Methylpicolinimidamide

Description

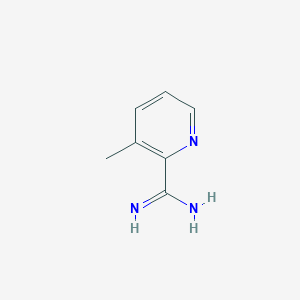

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVYNLMGTQWKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562967 | |

| Record name | 3-Methylpyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742028-44-0 | |

| Record name | 3-Methylpyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpicolinimidamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methylpicolinimidamide, a functional derivative of the picolinamide scaffold, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The strategic incorporation of an imidamide functional group in place of the more common amide offers a nuanced approach to modulating the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive technical overview of 3-Methylpicolinimidamide, consolidating available data and presenting scientifically grounded predictions regarding its chemical properties, synthesis, and potential biological relevance. As a Senior Application Scientist, the insights herein are curated to empower researchers in their exploration of this and related compounds, fostering innovation in the development of novel therapeutics.

Molecular Structure and Chemical Identity

3-Methylpicolinimidamide, systematically named 3-methylpyridine-2-carboximidamide, is a pyridine derivative characterized by a methyl group at the 3-position and an imidamide (carboximidamide) group at the 2-position of the pyridine ring. The imidamide functional group, with the structure -C(=NH)NH2, is a key feature that distinguishes it from its amide analog, 3-methylpicolinamide. The hydrochloride salt is a common form in which this compound is supplied for research purposes.

dot graph 3_Methylpicolinimidamide_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2.6,-1.5!", fontcolor="#202124"]; C_imid [label="C", pos="2.6,1.5!", fontcolor="#202124"]; N_imine [label="NH", pos="3.9,0.75!", fontcolor="#202124"]; N_amine [label="NH₂", pos="3.9,2.25!", fontcolor="#202124"];

// Define edges for bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_Me; C6 -- C_imid; C_imid -- N_imine [style=double]; C_imid -- N_amine; }

Caption: Chemical structure of 3-Methylpicolinimidamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | [1][2] |

| Molecular Weight | 171.63 g/mol | [3] |

| CAS Number | 125903-77-7 | [1][2][3][4][5] |

| IUPAC Name | 3-methylpyridine-2-carboximidamide;hydrochloride |

Synthesis of 3-Methylpicolinimidamide

While a specific, detailed synthesis protocol for 3-Methylpicolinimidamide is not extensively documented in publicly available literature, a highly plausible and established method is the Pinner reaction . This reaction is a classic method for converting nitriles into imidates, which can then be readily converted to the corresponding imidamide.[2][5][6] The likely precursor for this synthesis is 3-methylpicolinonitrile.

Proposed Synthetic Pathway: Pinner Reaction

The synthesis of 3-Methylpicolinimidamide hydrochloride can be envisioned in two primary steps starting from 3-methylpicolinonitrile:

-

Formation of the Imidate Hydrochloride (Pinner Salt): 3-Methylpicolinonitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. This reaction forms the ethyl imidate hydrochloride, also known as a Pinner salt.[5]

-

Ammonolysis of the Imidate: The isolated Pinner salt is then treated with ammonia to displace the ethoxy group, yielding the final product, 3-Methylpicolinimidamide, which is isolated as its hydrochloride salt.

dot graph Pinner_Reaction_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10, color="#34A853"];

Start [label="3-Methylpicolinonitrile", fillcolor="#FBBC05"]; Step1 [label="Formation of Imidate HCl (Pinner Salt)"]; Reagent1 [label="Ethanol (anhydrous)\nAnhydrous HCl gas", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Ethyl 3-methylpicolinimidate HCl"]; Step2 [label="Ammonolysis"]; Reagent2 [label="Ammonia", shape=ellipse, fillcolor="#FFFFFF"]; End [label="3-Methylpicolinimidamide HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> End; }

Caption: Proposed workflow for the synthesis of 3-Methylpicolinimidamide HCl.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the principles of the Pinner reaction.[5][6] Optimization would be required for specific application.

Step 1: Synthesis of Ethyl 3-methylpicolinimidate hydrochloride

-

Dissolve 3-methylpicolinonitrile in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution.

-

Add a stoichiometric amount of anhydrous ethanol to the reaction mixture.

-

Continue stirring at low temperature, allowing the Pinner salt to precipitate.

-

Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.

Step 2: Synthesis of 3-Methylpicolinimidamide hydrochloride

-

Suspend the dried ethyl 3-methylpicolinimidate hydrochloride in a suitable solvent (e.g., ethanol).

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension or add a solution of ammonia in ethanol.

-

Allow the reaction to proceed, monitoring for the consumption of the starting material.

-

Upon completion, the product, 3-Methylpicolinimidamide hydrochloride, can be isolated by filtration or by removal of the solvent under reduced pressure, followed by purification if necessary.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the imidamide group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the imidamide group and the electron-donating nature of the methyl group. The NH and NH₂ protons of the imidamide group are expected to be broad and their chemical shifts may be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons, the methyl carbon, and the carbon of the imidamide group. The imidamide carbon is expected to have a characteristic chemical shift in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylpicolinimidamide would be characterized by the following key absorptions:

-

N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the NH and NH₂ groups.

-

C=N Stretching: A strong absorption band around 1640-1680 cm⁻¹ due to the C=N double bond stretching of the imidamide group.

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.[7]

-

Pyridine Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the pyridine ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base (C₇H₉N₃) would be expected at m/z 135. Common fragmentation patterns would likely involve the loss of small neutral molecules such as ammonia (NH₃) or hydrogen cyanide (HCN), as well as fragmentation of the pyridine ring.[8][9]

Potential Biological Activity and Applications in Drug Discovery

While there is a lack of direct biological data for 3-Methylpicolinimidamide, its structural relationship to picolinamides and the nature of the imidamide group allow for informed speculation on its potential applications.

Imidamide as an Amide Bioisostere

In medicinal chemistry, the replacement of an amide bond with a bioisostere is a common strategy to improve a drug candidate's pharmacokinetic properties, such as metabolic stability and bioavailability.[1][3][4][10][11] The imidamide group can act as a bioisostere of the amide group, offering a different profile of hydrogen bonding capabilities and basicity. This substitution can lead to altered interactions with biological targets and improved drug-like properties.

Inferred Biological Activities

Picolinamide and its derivatives have been investigated for a wide range of biological activities, including:

-

Antitumor Activity: Several studies have reported the synthesis and evaluation of picolinamide derivatives as potential antitumor agents.[12][13][14]

-

Enzyme Inhibition: Picolinamide-based compounds have been explored as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.[15]

-

Antimicrobial and Other Activities: Derivatives of nicotinic acid (a related pyridine carboxylic acid) have shown antimicrobial properties.[16] Additionally, picolinohydrazonamide derivatives have been studied for their antibacterial and antifungal activities.[17]

Given these precedents, it is plausible that 3-Methylpicolinimidamide could serve as a scaffold for the development of novel therapeutic agents in oncology, metabolic diseases, or infectious diseases. The methyl group at the 3-position can influence the molecule's conformation and interaction with target proteins, potentially leading to unique activity profiles compared to unsubstituted picolinimidamide.

dot graph Potential_Applications { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10, color="#EA4335"];

Core [label="3-Methylpicolinimidamide Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application1 [label="Antitumor Agents"]; Application2 [label="Enzyme Inhibitors\n(e.g., for Metabolic Diseases)"]; Application3 [label="Antimicrobial Agents"];

Core -> Application1 [label="Bioisosteric replacement of picolinamides"]; Core -> Application2 [label="Modulation of target binding"]; Core -> Application3 [label="Exploration of novel chemical space"]; }

Caption: Potential therapeutic applications of the 3-Methylpicolinimidamide scaffold.

Conclusion and Future Directions

3-Methylpicolinimidamide is a compound with significant untapped potential. While direct experimental data is currently limited, its chemical structure and the established principles of medicinal chemistry suggest that it is a valuable building block for the synthesis of novel bioactive molecules. The probable synthetic route via the Pinner reaction provides a clear path for its preparation in the laboratory. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its spectroscopic properties, and a systematic evaluation of its biological activities across various therapeutic areas. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

-

Chemsigma. 3-MethylpicoliniMidaMide hydrochloride [125903-77-7]. [Link]

-

Chemsigma. 125903-77-7 3-MethylpicoliniMidaMide hydrochloride. [Link]

-

Angene International Limited. 2-Pyridinecarboximidamide, 3-methyl-, hydrochloride (1:1)|CAS: 125903-77-7. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Bentham Science. The Synthesis of Amide and its Bioisosteres. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

Merck Index. Pinner Reaction. [Link]

-

PubChem. 3-Methylpicolinic acid. [Link]

-

Hypha Discovery. Bioisosteres that influence metabolism. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

-

PubChem. Picolinimidamide. [Link]

-

PubMed. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]

-

PubMed. Synthesis and hypoglycemic activity of S-acyl derivatives of 3-mercaptopicolinic acid. [Link]

-

PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

National Center for Biotechnology Information. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

ResearchGate. IR spectra of tetra substituted imidazole based polyimide PI-1,PI-2 and PI-3. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Tübingen. Interpretation of mass spectra. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

National Center for Biotechnology Information. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

- Google Patents. Process for the synthesis of 3-methyl-pyridine.

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry for 2020. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. drughunter.com [drughunter.com]

- 4. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempap.org [chempap.org]

- 10. benthamscience.com [benthamscience.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Methylpicolinimidamide and its Derivatives

Foreword: The Strategic Importance of Picolinimidamides in Modern Drug Discovery

The picolinimidamide scaffold represents a privileged structural motif in medicinal chemistry. As a bioisostere of amides and esters, the amidine group offers a unique combination of hydrogen bonding capabilities, basicity, and steric properties that are frequently exploited to enhance target binding, improve pharmacokinetic profiles, and confer novel pharmacological activities. The strategic placement of a methyl group at the 3-position of the pyridine ring, as in 3-methylpicolinimidamide, serves to modulate the electronic and steric landscape of the molecule, providing a versatile platform for the development of highly specific therapeutic agents. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and practical considerations for the preparation of 3-methylpicolinimidamide and its diverse N-substituted derivatives, intended for researchers and professionals in the field of drug development.

Core Synthetic Strategies for the Imidamide Moiety

The construction of the amidine functional group is the central challenge in synthesizing the target compounds. Several robust methods have been established, with the choice of route often dictated by the desired substitution pattern, the sensitivity of other functional groups, and scalability.

The Pinner Reaction: A Classic and Reliable Approach

First described by Adolf Pinner in 1877, the Pinner reaction remains one of the most practical and widely used methods for the synthesis of unsubstituted and N-substituted amidines from a nitrile precursor.[1][2] The reaction proceeds in two distinct stages:

-

Formation of the Pinner Salt: The nitrile (3-methylpicolinonitrile) is treated with an anhydrous alcohol (typically ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed nucleophilic addition of the alcohol to the nitrile forms a stable alkyl imidate hydrochloride, commonly known as a Pinner salt.[3][4] The anhydrous condition is critical; the presence of water would lead to the hydrolysis of the imidate salt into an ester.[1] Similarly, low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and an alkyl chloride.[3]

-

Ammonolysis/Aminolysis of the Pinner Salt: The isolated Pinner salt is subsequently treated with ammonia (for the unsubstituted amidine) or a primary/secondary amine (for N-substituted derivatives) to yield the final amidine hydrochloride salt.[1]

The overall logic of this pathway is its reliability and the use of readily available starting materials. It provides excellent control over the formation of the core amidine structure.

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Synthesis from Thioamide Intermediates

An alternative and equally effective strategy involves the conversion of a thioamide to an amidine. This route is particularly useful when the Pinner reaction conditions are not compatible with other functional groups in the molecule.

-

Thionation of the Amide/Nitrile: The corresponding amide (3-methylpicolinamide) can be converted to the thioamide using reagents like Lawesson's reagent or phosphorus pentasulfide. Alternatively, 3-methylpicolinonitrile can be treated with hydrogen sulfide.

-

S-Alkylation and Amination: The thioamide is activated by S-alkylation (e.g., with methyl iodide) to form a thioimidate salt. This intermediate is a highly reactive electrophile that readily reacts with ammonia or amines to yield the desired amidine.

-

Metal-Promoted Conversion: A more direct approach involves the use of metal salts, such as silver(I) acetate (AgOAc) or mercury(II) chloride (HgCl₂), to promote the direct conversion of the thioamide to the amidine in the presence of an amine.[3][5] The metal salt acts as a thiophile, activating the thioamide towards nucleophilic attack.

This pathway's primary advantage is its orthogonality to acid-sensitive functional groups. The mild conditions often used in the metal-promoted variant make it suitable for complex, late-stage functionalization.

Synthesis of the Key Precursor: 3-Methylpicolinonitrile

A reliable supply of the starting nitrile is paramount. 3-Methylpicolinonitrile is not widely commercially available and is typically synthesized from 3-methylpyridine (3-picoline). A common laboratory-scale synthesis proceeds via the N-oxide.

Caption: Synthetic pathways to 3-methylpicolinimidamide and its derivatives.

Experimental Protocol: Synthesis of 3-Methylpicolinonitrile

This protocol is adapted from established procedures for the cyanation of pyridine-N-oxides.[6]

Step 1: N-Oxidation of 3-Methylpyridine

-

To a stirred solution of 3-methylpyridine (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0 °C and filter to remove the m-chlorobenzoic acid byproduct.

-

Wash the filtrate sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methylpyridine-N-oxide, which can often be used in the next step without further purification.

Step 2: Cyanation of 3-Methylpyridine-N-Oxide

-

Dissolve 3-methylpyridine-N-oxide (1.0 eq) in a mixture of DCM and acetonitrile.

-

Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by dimethylcarbamoyl chloride (1.2 eq) at room temperature.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford 3-methylpicolinonitrile as a crystalline solid.[6]

Synthesis of the Core Compound: 3-Methylpicolinimidamide

The Pinner reaction is the most direct and well-documented method for converting the nitrile precursor to the unsubstituted amidine.

Experimental Protocol: Synthesis of 3-Methylpicolinimidamide Hydrochloride

This protocol is a representative procedure based on the classical Pinner reaction.[2][7]

Step 1: Formation of Ethyl 3-Methylpicolinimidate Hydrochloride (Pinner Salt)

-

Suspend 3-methylpicolinonitrile (1.0 eq) in anhydrous diethyl ether or a mixture of anhydrous chloroform and ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature does not rise above 5 °C.

-

Seal the reaction vessel and store it at 4 °C for 24-48 hours, during which the Pinner salt will precipitate as a white crystalline solid.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 3-methylpicolinimidate hydrochloride. Note: This intermediate is moisture-sensitive.

Step 2: Ammonolysis to 3-Methylpicolinimidamide Hydrochloride

-

Dissolve the Pinner salt (1.0 eq) in cold (0 °C) anhydrous ethanol.

-

Bubble anhydrous ammonia gas through the solution for 30-60 minutes. Alternatively, add the Pinner salt to a saturated solution of ammonia in ethanol at 0 °C.

-

Allow the mixture to stir at room temperature in a sealed vessel for 12-24 hours.

-

Ammonium chloride will precipitate as a byproduct. Remove it by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-methylpicolinimidamide hydrochloride.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |

| Pinner Salt Formation | 3-Methylpicolinonitrile, Anhydrous EtOH, Dry HCl gas | Diethyl Ether / Chloroform | 0 - 5 | 24 - 48 | 75 - 90 |

| Ammonolysis | Pinner Salt, Anhydrous NH₃ | Anhydrous Ethanol | 0 to RT | 12 - 24 | 80 - 95 |

Table 1: Summary of reaction parameters for the synthesis of 3-Methylpicolinimidamide HCl via the Pinner reaction. Yields are estimates based on analogous reactions.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives is crucial for exploring structure-activity relationships (SAR) in drug development. These can be prepared either by modifying the Pinner reaction or through modern catalytic methods.

Aminolysis of Pinner Salts

This is the most straightforward extension of the core synthesis. Instead of ammonia, a primary or secondary amine is used in the second step.

Protocol Modification:

-

In Step 2 of the Pinner reaction protocol, replace the addition of ammonia with the dropwise addition of a solution of the desired primary amine (e.g., aniline, benzylamine; 1.0-1.2 eq) in anhydrous ethanol.

-

The reaction may require gentle heating (40-50 °C) to drive it to completion, depending on the nucleophilicity of the amine.

Catalytic Approaches

Modern organometallic chemistry offers powerful tools for the direct coupling of nitriles and amines, bypassing the need for stoichiometric acid and the isolation of intermediates. Copper- and palladium-catalyzed reactions are prominent examples.[4][8]

A representative copper-catalyzed protocol involves heating the nitrile and amine with a copper salt (e.g., CuCl), a ligand (e.g., 2,2'-bipyridine), and a base (e.g., Cs₂CO₃) in a suitable solvent under an oxygen atmosphere.[4] This method is advantageous for its operational simplicity but may require screening of catalysts and ligands for optimal results with the 3-methylpicolinonitrile substrate.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

-

¹H NMR (Proton NMR): For the unsubstituted 3-methylpicolinimidamide hydrochloride, one would expect to see characteristic signals for the pyridine ring protons, a singlet for the methyl group (~2.4-2.6 ppm), and broad signals for the -NH₂ and =NH protons, which are often exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the pyridine ring carbons, the methyl carbon (~18-22 ppm), and a key signal for the imidamide carbon (C=N) in the range of 150-165 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=N stretch (~1650-1680 cm⁻¹) and N-H stretching bands (~3100-3400 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.

Conclusion and Future Outlook

The synthesis of 3-methylpicolinimidamide and its derivatives is readily achievable through well-established chemical transformations, primarily the Pinner reaction. The versatility of this core scaffold, combined with the accessibility of modern catalytic methods for N-arylation and N-alkylation, provides a rich platform for the generation of compound libraries for drug discovery. The insights provided in this guide, from precursor synthesis to the formation of diverse derivatives, are intended to empower researchers to efficiently explore the chemical space around this valuable pharmacophore. Future efforts will likely focus on developing even milder and more sustainable catalytic systems to further streamline the synthesis of these important molecules.

References

-

Boger, D. L., et al. (2012). Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines That Clarify Binding Behavior to Model Ligands. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Pinner reaction. Available at: [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews.

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]

-

Reddy, V. P., et al. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. Available at: [Link]

-

Kollár, L., et al. (2013). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Molecules. Available at: [Link]

- Lee, H. K., et al. (1998). Facile Synthesis of Amidines from Thioamides. Bulletin of the Korean Chemical Society.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Methylpicolinimidamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in numerous approved drugs.[1] Within this broad class, 3-methylpicolinimidamide, a derivative of 3-methylpyridine, represents a compelling, yet underexplored, molecule with significant potential for drug discovery programs. This technical guide provides a comprehensive overview of 3-methylpicolinimidamide, detailing its chemical identity, synthesis, and putative applications in drug development, with a focus on the underlying scientific principles and methodologies.

Part 1: Core Chemical Identity

IUPAC Name and CAS Number

-

IUPAC Name: 3-methylpyridine-2-carboximidamide[2]

This guide will primarily focus on the properties and synthesis of the core molecule, 3-methylpicolinimidamide.

Chemical Structure and Properties

The structure of 3-methylpicolinimidamide features a pyridine ring substituted with a methyl group at the 3-position and a carboximidamide (amidine) group at the 2-position.

Table 1: Physicochemical Properties of 3-Methylpicolinimidamide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3-Methylpicolinimidamide hydrochloride | C₇H₁₀ClN₃ | 171.63 | Solid | Not Reported | Not Reported |

| 3-Methylpyridine-2-carbonitrile | C₇H₆N₂ | 118.14 | White to off-white crystalline solid | 83-87 | 141 @ 38 mmHg |

| 3-Methylpyridine | C₆H₇N | 93.13 | Colorless liquid | -18 | 143-144 |

Data for 3-Methylpyridine-2-carbonitrile[5] and 3-Methylpyridine.[6]

The presence of the basic amidine group suggests that 3-methylpicolinimidamide will exhibit basic properties and readily form salts with acids. Its solubility is expected to be higher in polar organic solvents and aqueous acidic solutions.

Part 2: Synthesis of 3-Methylpicolinimidamide

The most direct and industrially scalable synthesis of 3-methylpicolinimidamide proceeds through the Pinner reaction, utilizing 3-methylpyridine-2-carbonitrile as a key intermediate.[7]

Synthesis of the Precursor: 3-Methylpyridine-2-carbonitrile

The starting material, 3-methylpyridine-2-carbonitrile, can be synthesized via the ammoxidation of 3-methylpyridine (3-picoline).[6] This industrial process involves the gas-phase reaction of 3-methylpyridine with ammonia and oxygen over a suitable catalyst.

Experimental Protocol: Ammoxidation of 3-Methylpyridine

-

Catalyst Preparation: A vanadium-molybdenum oxide catalyst is typically prepared and loaded into a fixed-bed reactor.

-

Reaction Setup: A gaseous feed consisting of 3-methylpyridine, ammonia, and air (as the oxygen source) is passed through the heated reactor.

-

Reaction Conditions:

-

Temperature: 350-450 °C

-

Pressure: Atmospheric pressure

-

Molar Ratios: The ratio of ammonia to 3-methylpyridine is typically greater than 1 to suppress the formation of byproducts.

-

-

Product Isolation: The reactor effluent is cooled to condense the products. 3-Methylpyridine-2-carbonitrile is then isolated and purified by distillation or crystallization.[5]

The Pinner Reaction: From Nitrile to Imidamide

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[7]

Diagram 1: The Pinner Reaction for 3-Methylpicolinimidamide Synthesis

Caption: A three-step synthesis of 3-Methylpicolinimidamide.

Experimental Protocol: Synthesis of 3-Methylpicolinimidamide Hydrochloride

-

Pinner Salt Formation:

-

A solution of 3-methylpyridine-2-carbonitrile in anhydrous ethanol is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at low temperature, and the resulting precipitate of ethyl 3-methylpicolinimidate hydrochloride (the Pinner salt) is collected by filtration.

-

-

Ammonolysis:

-

The isolated Pinner salt is suspended in a solution of ammonia in ethanol.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure to yield crude 3-methylpicolinimidamide hydrochloride.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Part 3: Potential Applications in Drug Development

While specific biological data for 3-methylpicolinimidamide is limited in publicly accessible literature, the picolinimidamide scaffold is present in molecules with diverse pharmacological activities. This suggests that 3-methylpicolinimidamide could serve as a valuable starting point for the design of novel therapeutic agents.

Rationale for Pharmacological Interest

The carboximidamide group is a bioisostere of a carboxylic acid and can participate in similar hydrogen bonding interactions with biological targets. However, its basic nature can lead to different pharmacokinetic and pharmacodynamic profiles. Picolinimidamide derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Some picolinimidamide derivatives have shown potential as anticancer agents.[8] The mechanism of action is often related to the inhibition of specific enzymes or interference with cell proliferation pathways.

-

Antimicrobial Properties: The pyridine and amidine moieties are found in various antimicrobial compounds. It is plausible that 3-methylpicolinimidamide and its derivatives could exhibit activity against bacterial or fungal pathogens.[8]

-

Enzyme Inhibition: The ability of the amidine group to interact with active sites of enzymes makes this class of compounds interesting as potential enzyme inhibitors.

Diagram 2: Potential Drug Discovery Workflow

Caption: A typical workflow for drug discovery.

Part 4: Conclusion and Future Directions

3-Methylpicolinimidamide is a readily accessible compound with a chemical scaffold that holds promise for the development of new therapeutic agents. The synthetic route via the Pinner reaction is well-established and amenable to scale-up. Future research should focus on the synthesis of a library of 3-methylpicolinimidamide derivatives and their systematic evaluation in a variety of biological assays to uncover their full therapeutic potential. The insights from such studies could pave the way for the development of novel drugs with improved efficacy and safety profiles.

References

-

Wikipedia. 3-Methylpyridine. [Link]

-

Chemsigma. 3-MethylpicoliniMidaMide hydrochloride [125903-77-7]. [Link]

-

ResearchGate. 3‐Methylpyridine: Synthesis and Applications | Request PDF. [Link]

-

PubMed. 3-Methylpyridine: Synthesis and Applications. [Link]

-

CAS号查询. 3-甲基-2-甲脒吡啶盐酸盐. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

ChemBK. 3-methyl-2-pyridinecarbonitrile. [Link]

- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.

-

ACS Publications. Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles | Organic Letters. [Link]

-

PubChem. 3-Methylpyridine-2-carbonitrile. [Link]

-

PMC - NIH. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. [Link]

-

Wikipedia. Nicotinonitrile. [Link]

-

Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Imidates: an emerging synthon for N-heterocycles. [Link]

Sources

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-甲基-2-甲脒吡啶盐酸盐_分子量_结构式_性质_CAS号【125903-77-7】_化源网 [chemsrc.com]

- 3. 3-MethylpicoliniMidaMide hydrochloride [125903-77-7] | Chemsigma [chemsigma.com]

- 4. 125903-77-7|3-Methylpicolinimidamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Buy 6-(4-Fluorophenyl)picolinimidamide hydrochloride | 115193-80-1 [smolecule.com]

Spectroscopic Characterization of 3-Methylpicolinimidamide: A Predictive Technical Guide

Introduction

3-Methylpicolinimidamide, a derivative of picolinimidamide, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methyl group and an imidamide functional group, suggests a rich and informative spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methylpicolinimidamide. In the absence of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic theory and data from closely related analogs to forecast the expected spectral features. This approach offers a robust framework for researchers engaged in the synthesis and characterization of this and similar compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 3-Methylpicolinimidamide forms the basis for all spectroscopic predictions. The key structural features include:

-

A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

A Methyl Group: Attached to the 3-position of the pyridine ring.

-

An Imidamide Group: A functional group with the structure -C(=NH)NH2, attached to the 2-position of the pyridine ring.

These features will give rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR spectra are detailed below.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: A deuterated solvent that dissolves the compound without exchanging protons with the analyte is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[1] The choice can influence chemical shifts, particularly for N-H protons.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylpicolinimidamide in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Referencing: The chemical shifts are typically referenced to an internal standard, most commonly tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the imidamide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.4 - 2.6 | Singlet (s) | 3H | -CH₃ | The methyl group on the aromatic ring is expected to resonate in this region. |

| ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | H-5 | Aromatic proton on the pyridine ring, coupled to H-4 and H-6. |

| ~7.6 - 7.8 | Doublet (d) | 1H | H-4 | Aromatic proton ortho to the methyl group, coupled to H-5. |

| ~8.3 - 8.5 | Doublet (d) | 1H | H-6 | Aromatic proton ortho to the ring nitrogen, deshielded and coupled to H-5. |

| ~5.0 - 7.0 | Broad Singlet (br s) | 3H | -C(=NH)NH₂ | The N-H protons of the imidamide group are expected to be broad due to quadrupole broadening and potential chemical exchange. Their chemical shift can be highly variable depending on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~18 - 22 | -CH₃ | The methyl carbon will appear in the aliphatic region of the spectrum. |

| ~122 - 125 | C-5 | Aromatic carbon. |

| ~135 - 138 | C-3 | Aromatic carbon bearing the methyl group. |

| ~138 - 141 | C-4 | Aromatic carbon. |

| ~148 - 151 | C-6 | Aromatic carbon adjacent to the nitrogen, which is deshielded. |

| ~152 - 155 | C-2 | Aromatic carbon attached to the imidamide group. |

| ~158 - 162 | -C(=NH)NH₂ | The imidamide carbon is expected to be significantly deshielded due to its bonding to two nitrogen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3][4]

Experimental Protocol: IR Sample Preparation

-

Method: The spectrum can be obtained using a potassium bromide (KBr) pellet for a solid sample or as a thin film on a salt plate for a liquid or dissolved solid.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to record the spectrum.[3]

-

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 3-Methylpicolinimidamide is expected to show characteristic absorptions for N-H, C-H, C=N, and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretch | Imidamide (-NH₂) and (=NH) |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Pyridine ring |

| 2980 - 2850 | Weak-Medium | Aliphatic C-H stretch | Methyl (-CH₃) |

| ~1650 | Strong | C=N stretch | Imidamide |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching | Pyridine ring |

| 1450 - 1350 | Medium | C-H bending | Methyl (-CH₃) |

| 800 - 700 | Strong | C-H out-of-plane bending | Substituted pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[5]

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds, which would likely cause significant fragmentation.[6] A softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show the molecular ion peak.[6]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Predicted Mass Spectrum

The molecular formula of 3-Methylpicolinimidamide is C₇H₉N₃, with a monoisotopic mass of approximately 135.08 Da.

-

Molecular Ion Peak (M⁺): A peak at m/z 135 is expected, which would be more prominent with soft ionization techniques.

-

Major Fragmentation Pathways: Under EI conditions, fragmentation of the molecule is expected. A logical workflow for predicting fragmentation is illustrated below.

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway for 3-Methylpicolinimidamide.

Table of Predicted Fragment Ions:

| Predicted m/z | Proposed Fragment |

| 135 | [M]⁺˙ (Molecular ion) |

| 120 | [M - CH₃]⁺ |

| 119 | [M - NH₂]⁺ |

| 106 | [M - HCN]⁺˙ |

| 78 | [Pyridine]⁺ |

Conclusion

This guide presents a predictive spectroscopic analysis of 3-Methylpicolinimidamide based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive characterization framework for this molecule. Researchers synthesizing or working with 3-Methylpicolinimidamide can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and confirm the successful synthesis and purity of their compound. It is important to note that experimental conditions can influence the exact spectral values, and this guide should be used in conjunction with empirical data for definitive structural confirmation.

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

SpectraBase. Picolinamide - Optional[1H NMR] - Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

SpectraBase. Online Spectral Database. [Link]

-

Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0003364). [Link]

-

FOODBALL Project. Spectral Libraries. [Link]

-

Royal Society of Chemistry. Supplementary NMR data. [Link]

-

mzCloud. Advanced Mass Spectral Database. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. Mass spectra of 3-picolinyl esters. [Link]

-

Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

NIST. Mass Spectrometry Data Center. [Link]

-

Georg Thieme Verlag. 3. 1H NMR Spectroscopy. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

Startbioinfo. Spectral analysis. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

PMC - NIH. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

NIST WebBook. Picolinic acid, TMS derivative. [Link]

-

ResearchGate. Synthesis, characterization and spectroscopic study of Eu(III) complexes with 3-aminopicolinic acid derivatives. [Link]

-

MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]

-

ResearchGate. Synthesis and spectroscopic study of 3-methyl-2-(3-(3-nitrocyclohexane-1-carbonyl) thioueido) pentanoic acid with their metal complexes. [Link]

-

ResearchGate. Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) chelates in neutral system. [Link]

Sources

3-Methylpicolinimidamide: A Versatile Scaffold for Modern Drug Discovery and Catalysis

A Senior Application Scientist's Guide to Unlocking its Research Potential

Introduction: Beyond the Amide Bond

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to a significant number of FDA-approved drugs. Its derivatives, particularly picolinamides, have demonstrated a wide spectrum of biological activities. This guide focuses on a lesser-explored but highly promising analog: 3-Methylpicolinimidamide . The strategic replacement of the amide's carbonyl oxygen with a nitrogen atom to form an imidamide (also known as an amidine) moiety introduces profound changes in the molecule's electronic and steric properties. This substitution can enhance metabolic stability, alter hydrogen bonding capabilities, and introduce a basic center, opening new avenues for therapeutic intervention and chemical innovation.[1][2][3]

This document provides a technical overview of the potential research applications of 3-Methylpicolinimidamide, grounded in the established activities of structurally related compounds. We will explore its synthesis, its potential as a bioisosteric replacement for amides, and propose detailed experimental workflows for its investigation in antibacterial drug discovery, antifungal development, enzyme inhibition, and coordination chemistry.

Chapter 1: Synthesis and Physicochemical Properties

A reliable synthetic route is the gateway to exploring any new chemical entity. For 3-Methylpicolinimidamide, a robust and scalable approach is the classical Pinner reaction, which converts a nitrile into an imidamide via an imidate intermediate.[4][5][6][7]

Proposed Synthetic Pathway

The synthesis begins with the commercially available 3-methylpicolinonitrile. This precursor is converted to an intermediate imidate salt, which is then treated with ammonia to yield the target 3-Methylpicolinimidamide hydrochloride.

Caption: Proposed two-step synthesis of 3-Methylpicolinimidamide HCl.

Experimental Protocol: Synthesis of 3-Methylpicolinimidamide Hydrochloride

Materials:

-

3-Methylpicolinonitrile[8]

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (saturated solution in Ethanol)

-

Round-bottom flask, gas dispersion tube, magnetic stirrer, ice bath

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 3-methylpicolinonitrile (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous ethanol (1.1 eq) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The progress can be monitored by the precipitation of the imidate hydrochloride salt.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction.[9]

-

Collect the precipitate (the Pinner salt) by filtration under nitrogen, wash with cold anhydrous ether, and dry in vacuo.

-

-

Ammonolysis to the Imidamide:

-

Suspend the dried Pinner salt in a saturated solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure 3-Methylpicolinimidamide hydrochloride.

-

Physicochemical Properties: An Overview

The introduction of the imidamide functional group is expected to significantly alter the physicochemical properties compared to its amide analog, 3-methylpicolinamide.

| Property | 3-Methylpicolinamide (Predicted) | 3-Methylpicolinimidamide (Predicted) | Rationale for Difference |

| pKa | ~2-3 (pyridinium), ~17 (amide N-H) | ~10-12 (imidamidinium) | The imidamide group is significantly more basic than the amide. |

| Solubility | Moderately soluble in water and polar solvents. | High aqueous solubility, especially as the hydrochloride salt. | The charged imidamide moiety enhances water solubility. |

| H-Bonding | Donor (N-H), Acceptor (C=O, Pyridine N) | Donor (N-H), Acceptor (C=N, Pyridine N) | Retains H-bonding capacity, crucial for receptor interactions. |

| Metabolic Stability | Susceptible to hydrolysis by amidases. | Potentially more resistant to proteolysis.[1] | The C-N bond in imidamides is generally more stable than the amide bond. |

Chapter 2: Potential Application in Antimicrobial Drug Discovery

The picolinamide scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents. This provides a strong rationale for investigating 3-Methylpicolinimidamide in this therapeutic area.

Rationale 1: Targeting Clostridioides difficile

Recent studies have highlighted a class of picolinamide antibacterials that exhibit potent and highly selective activity against the anaerobic bacterium Clostridioides difficile, a leading cause of hospital-acquired infections.[7] The selectivity is achieved by subtle structural modifications that prevent activity against beneficial gut microbiota. The bioisosteric replacement of the amide with an imidamide in 3-Methylpicolinimidamide could retain or even enhance this selective activity.

Proposed Experimental Workflow: Antibacterial Screening

Caption: Hypothetical inhibition of a kinase signaling pathway.

Chapter 4: Coordination Chemistry and Catalysis

The picolinimidamide structure, featuring two nitrogen atoms (pyridine and imidamide), is an excellent bidentate ligand for coordinating with metal ions. This opens up applications in catalysis, materials science, and the development of metallodrugs. [8][10][11]

Synthesis of Metal Complexes

3-Methylpicolinimidamide can be reacted with various metal salts (e.g., of Cu(II), Ni(II), Co(II), Ru(II), Pt(II)) to form stable coordination complexes. The resulting complexes could exhibit interesting catalytic, magnetic, or biological properties.

Protocol: General Synthesis of a Metal Complex

-

Dissolve 3-Methylpicolinimidamide HCl (2.1 eq) in a suitable solvent like methanol.

-

Add a base (e.g., NaOMe) to deprotonate the hydrochloride salt and generate the free ligand.

-

In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 eq) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A color change or precipitation often indicates complex formation.

-

The reaction mixture may be heated under reflux to ensure completion.

-

Cool the mixture and collect the resulting solid complex by filtration.

-

Characterize the complex using techniques such as FT-IR, UV-Vis, X-ray crystallography, and elemental analysis.

The biological activity of these metal complexes can then be evaluated using the antimicrobial and cytotoxicity assays described previously. Some metal complexes are known to possess enhanced antimicrobial activity compared to the free ligands. [11]

Conclusion

While 3-Methylpicolinimidamide is a relatively unexplored molecule, its structural relationship to well-documented picolinamides and its inherent properties as an amide bioisostere make it a highly attractive candidate for multifaceted research. The proposed applications—from developing selective antibiotics and novel antifungals to designing enzyme inhibitors and novel metal-based catalysts—provide a roadmap for unlocking its potential. The experimental frameworks detailed in this guide offer a starting point for researchers to systematically investigate this promising chemical scaffold and contribute to the advancement of medicinal chemistry and materials science.

References

-

Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. Available at: [Link]

-

Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Li, L., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(6), 1599–1608. Available at: [Link]

-

Schmidt, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Journal of Biological Chemistry, 293(28), 10976–10990. Available at: [Link]

-

Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

-

Gaber, M., et al. (2015). Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. ResearchGate. Available at: [Link]

-

Bentham Science. (2025). The Synthesis of Amide and its Bioisosteres. Available at: [Link]

-

Zhang, X., et al. (2014). Replacement of amide with bioisosteres led to a new series of potent adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 152–155. Available at: [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. benthamscience.com [benthamscience.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. synarchive.com [synarchive.com]

- 8. 3-Methylpicolinonitrile | 20970-75-6 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-bromo-3-methylpicolinonitrile | 156072-86-5 [chemicalbook.com]

From a Common Precursor to a Promising Scaffold: A Technical Guide to 3-Methylpicolinimidamide and its Synthesis from 3-Picoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylpicolinimidamide, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines a robust and scientifically grounded synthetic pathway starting from the readily available industrial chemical, 3-picoline. We will delve into the strategic conversion of 3-picoline to the key intermediate, 2-cyano-3-methylpyridine, followed by a detailed exploration of the Pinner reaction to yield the target imidamide. The causality behind experimental choices, self-validating protocols, and the potential applications of 3-Methylpicolinimidamide in drug development, extrapolated from the known bioactivities of related structural motifs, are discussed in detail. This guide is intended to empower researchers with the foundational knowledge and practical methodologies required to synthesize and explore the therapeutic potential of this and similar molecules.

Introduction: The Versatility of the Pyridine Ring and the Potential of 3-Methylpicolinimidamide

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 3-Picoline (3-methylpyridine), a common and inexpensive industrial chemical, serves as a versatile starting material for the synthesis of more complex pyridine derivatives.[1]

This guide focuses on a specific derivative, 3-Methylpicolinimidamide. The imidamide (or amidine) functional group is a bioisostere of the amide bond, offering distinct physicochemical properties such as increased basicity and the potential for enhanced interactions with biological targets.[2] The strategic incorporation of an imidamide moiety onto a 3-methylpyridine core presents a compelling avenue for the discovery of novel therapeutic agents. Due to the scarcity of direct literature on 3-Methylpicolinimidamide, this guide provides a predictive yet robust synthetic strategy, grounded in established organic chemistry principles, to facilitate its synthesis and exploration by the scientific community.

The Strategic Synthesis of 3-Methylpicolinimidamide from 3-Picoline: A Multi-Step Approach

The synthetic journey from 3-picoline to 3-Methylpicolinimidamide is a multi-step process that hinges on the initial activation of the pyridine ring and the strategic introduction of a cyano group. This nitrile functionality then serves as the direct precursor to the desired imidamide via the classical Pinner reaction.

From 3-Picoline to a Key Intermediate: The Synthesis of 2-Cyano-3-methylpyridine

The direct introduction of a cyano group at the 2-position of 3-picoline is a challenging transformation due to the electronic nature of the pyridine ring. A patented method provides an effective solution by activating the pyridine ring with vanadium pentoxide and nitric acid, followed by nucleophilic cyanation.[3]

The reaction proceeds through the in-situ formation of an activated pyridine species. Vanadium pentoxide and nitric acid are proposed to generate a nitrating species that, under acidic conditions, facilitates the activation of the pyridine ring, making it susceptible to nucleophilic attack. The subsequent addition of sodium cyanide introduces the cyano group at the 2-position, driven by the directing effect of the methyl group and the reaction conditions.

Caption: Synthesis of 2-Cyano-3-methylpyridine from 3-Picoline.

Disclaimer: This protocol is based on a patented procedure and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Activation: In a suitable reactor equipped with mechanical stirring and cooling, charge 3-picoline. Slowly add vanadium pentoxide in portions while stirring to form an emulsion.

-

Nitration/Activation: Cool the mixture to 5-10°C. Carefully add concentrated nitric acid dropwise, maintaining the temperature below 10°C. After the addition is complete, continue stirring for 2-3 hours.

-

Neutralization: Adjust the pH of the reaction mixture to approximately 7.8 with a base solution (e.g., 30% sodium hydroxide).

-

Cyanation: In a separate reactor, prepare a solution of sodium cyanide in aqueous sodium hydroxide. Slowly transfer the activated pyridine solution into the cyanide solution. The reaction is exothermic and may produce hydrogen cyanide gas; ensure adequate ventilation and quenching procedures are in place. Stir the mixture for 7-8 hours.

-

Work-up and Isolation: After the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyano-3-methylpyridine.

-

Purification: The crude product can be purified by crystallization or column chromatography to yield pure 2-cyano-3-methylpyridine.

The Pinner Reaction: Gateway to Imidamides

The Pinner reaction is a classic and reliable method for converting nitriles into imidates (imino esters), which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including amidines (imidamides).[2][4]

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This increases the electrophilicity of the nitrile carbon, which is then attacked by an alcohol (e.g., methanol) to form a protonated imidate. This intermediate, known as a Pinner salt, can then be reacted with ammonia to yield the corresponding amidine.

Caption: Pinner reaction for the synthesis of 3-Methylpicolinimidamide.

Disclaimer: This protocol involves the use of anhydrous hydrogen chloride, which is a corrosive gas. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Step 1: Formation of Methyl 3-methylpicolinimidate Hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reaction Mixture: To the flask, add a solution of 2-cyano-3-methylpyridine in anhydrous methanol and anhydrous diethyl ether.

-

HCl Gas Introduction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with gentle stirring. A precipitate of the Pinner salt will form.

-

Reaction Completion: Continue the introduction of HCl gas until the solution is saturated. Then, seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours to ensure complete reaction.

-

Isolation of Pinner Salt: Collect the precipitated solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to obtain the methyl 3-methylpicolinimidate hydrochloride salt.

Step 2: Conversion to 3-Methylpicolinimidamide

-

Ammonolysis: Suspend the freshly prepared Pinner salt in a suitable anhydrous solvent (e.g., methanol or ethanol) in a pressure-resistant vessel.

-

Ammonia Addition: Cool the suspension and saturate it with anhydrous ammonia gas. Alternatively, a solution of ammonia in methanol can be used.

-

Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, carefully vent the excess ammonia. Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure 3-Methylpicolinimidamide.

Physicochemical Properties and Characterization

The successful synthesis of 3-Methylpicolinimidamide should be confirmed through a combination of spectroscopic and analytical techniques.

| Property | Predicted/Expected Value | Analytical Technique |

| Molecular Formula | C₇H₉N₃ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 135.17 g/mol | Mass Spectrometry (MS) |

| Appearance | Crystalline solid | Visual Inspection |

| ¹H NMR | Characteristic peaks for the pyridine ring protons, the methyl group protons, and the NH protons of the imidamide group. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR | Distinct signals for the carbons of the pyridine ring, the methyl group, and the imidamide carbon. | NMR Spectroscopy |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=N stretching, and C-N stretching. | IR Spectroscopy |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Applications in Drug Development: A Landscape of Opportunity

The Precursor's Promise: Bioactivity of Cyanopyridines

Cyanopyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory effects.[5][6] The cyano group can act as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.

The Amide Analogue: Picolinamides in Medicinal Chemistry

Picolinamides, the amide counterparts of picolinimidamides, are known to possess diverse biological activities, including antibacterial, antitumor, and enzyme inhibitory properties.[7][8][9] The nitrogen atom of the pyridine ring and the amide functionality can participate in crucial hydrogen bonding interactions with biological targets.

The Imidamide Advantage: A Bioisostere with Unique Properties

The imidamide (amidine) group is a valuable pharmacophore in drug design.[3] As a bioisosteric replacement for amides or ureas, it offers several advantages:

-

Increased Basicity: Imidamides are significantly more basic than amides, which can lead to stronger ionic interactions with acidic residues in protein binding sites.

-

Enhanced Hydrogen Bonding: The imidamide moiety can act as both a hydrogen bond donor and acceptor, potentially forming more extensive and robust interactions with biological targets.

-

Improved Pharmacokinetic Properties: The replacement of an amide with an imidamide can modulate a molecule's solubility, permeability, and metabolic stability.[2]

Amidine-containing compounds have shown efficacy as antimicrobial, antiviral, antifungal, and antiprotozoal agents.[3] They are also found in drugs targeting various enzymes and receptors.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable pathway for the synthesis of 3-Methylpicolinimidamide from the readily available starting material, 3-picoline. By leveraging a strategic activation and cyanation of the pyridine ring, followed by the classical Pinner reaction, researchers can access this promising scaffold for further investigation.

The analysis of related bioactive molecules strongly suggests that 3-Methylpicolinimidamide holds significant potential as a building block for the development of new therapeutic agents. Future research should focus on the optimization of the presented synthetic route, a thorough characterization of the final compound, and a comprehensive evaluation of its biological activity across various disease models. The exploration of this and similar imidamide-containing pyridine derivatives could unlock new avenues in the ongoing quest for novel and effective medicines.

References

- A review: Biological activities of novel cyanopyridine deriv

- 3-Methylpyridine - Wikipedia.

- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI.

- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.

- Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed.

- Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - Taylor & Francis Online.

- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC. PubMed Central.

- 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD - International Journal of Pharmaceutical Sciences and Research (IJPSR).

- Pinner reaction - Wikipedia.

- The synthetic method of 3-cyanopyridine - Google P

- Pinner Reaction | NROChemistry.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. PubMed Central.

- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul

- DNA-compatible synthesis of amidine pharmacophores via late-stage amine modific

- (PDF)

- The Synthesis of Amide and its Bioisosteres | Bentham Science.

- DNA-compatible synthesis of amidine pharmacophores via late-stage amine modific

- Applic

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry - ACS Public

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica.

- Amidine - Wikipedia.

- Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors - PubMed.

Sources

- 1. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Safety, handling, and storage of 3-Methylpicolinimidamide

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Methylpicolinimidamide and Its Analogs

Compound Identification and Inferred Properties

3-Methylpicolinimidamide belongs to the family of picolines, which are derivatives of pyridine. The core structure suggests it is a crystalline solid at room temperature. Due to the lack of specific data for the target compound, we present properties of its close structural relatives to provide a baseline for handling considerations.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 3-Picoline (3-Methylpyridine) | Picolinamide | Methyl Picolinimidate |

|---|---|---|---|

| CAS Number | 108-99-6[1] | 1452-77-3[2][3] | 19547-38-7[4] |

| Molecular Formula | C₆H₇N[1] | C₆H₆N₂O[2][3] | C₇H₈N₂O[4] |

| Molecular Weight | 93.13 g/mol [1] | 122.12 g/mol [2][3] | 136.15 g/mol [4] |

| Appearance | Colorless liquid[1] | White crystalline solid | Not specified |

| Melting Point | Not applicable (liquid) | 107-109 °C | Not specified |